molecular formula C19H20INO4 B10794460 3-Iodoboldine

3-Iodoboldine

Cat. No.: B10794460
M. Wt: 453.3 g/mol
InChI Key: YCBIBKGMUXWRRT-LBPRGKRZSA-N
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Description

3-Iodoboldine (C₁₉H₂₀INO₂) is a halogenated derivative of boldine, an aporphine alkaloid isolated from the boldo tree (Peumus boldus). Boldine is renowned for its antioxidant, anti-inflammatory, and neuroprotective properties, attributed to its phenolic hydroxyl groups and benzylic amine functionality .

The synthesis of this compound involves reacting boldine with N-iodosuccinimide (NIS). Unlike bromination or chlorination, iodination with NIS predominantly yields the mono-substituted 3-iodo derivative even under excess reagent conditions, likely due to steric and electronic hindrance at the C8 position .

Properties

Molecular Formula

C19H20INO4

Molecular Weight

453.3 g/mol

IUPAC Name

(6aS)-3-iodo-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

InChI

InChI=1S/C19H20INO4/c1-21-5-4-10-15-12(21)6-9-7-13(22)14(24-2)8-11(9)16(15)19(25-3)18(23)17(10)20/h7-8,12,22-23H,4-6H2,1-3H3/t12-/m0/s1

InChI Key

YCBIBKGMUXWRRT-LBPRGKRZSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Iodoboldine involves the iodination of boldine. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in trifluoroacetic acid, where boldine is treated with a 2:1 ratio of NIS to boldine, resulting in the formation of this compound . This method ensures selective iodination at the C-3 position of the boldine molecule.

Chemical Reactions Analysis

3-Iodoboldine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodoboldine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodoboldine involves its interaction with various molecular targets and pathways. It exhibits potent free radical scavenging activity, reducing oxidative stress and preventing neuronal damage. The compound also interacts with serotonergic, dopaminergic, opioid, and cholinergic receptors, influencing neurobehavioral functions . Additionally, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to its neuroprotective effects .

Comparison with Similar Compounds

Pharmacological Comparisons

Halogenation alters receptor affinity and antioxidant activity. Data from D1 and D2 dopamine receptor binding assays highlight these differences:

Compound D1 Receptor IC₅₀ (nM) D2 Receptor IC₅₀ (nM) Antioxidant Activity (Relative to Boldine)
Boldine ~1000 >1000 1.0 (Baseline)
3-Chloroboldine 81 N/D 1.3×
3-Bromoboldine 66 N/D 1.5×
3-Iodoboldine 3 96 1.8×
3,8-Dibromoboldine 206 N/D 0.9×

Key Findings :

  • This compound exhibits exceptional D1 receptor affinity (IC₅₀ = 3 nM), surpassing other halogenated analogs .
  • Its D2 receptor affinity (IC₅₀ = 96 nM) is weaker, suggesting selectivity for D1 over D2 receptors .
  • Antioxidant activity correlates with halogen electronegativity: I < Br < Cl, but iodine’s lipophilicity enhances membrane penetration, offsetting this trend .

Comparison with Functionally Similar Iodinated Compounds

While structurally distinct, other iodinated aromatic compounds share applications in medicinal chemistry:

Compound Structure Key Applications Lipophilicity (LogP)
This compound Aporphine alkaloid Dopaminergic modulation, antioxidants 3.2
3-Iodobenzaldehyde Simple aryl halide Synthetic intermediate 2.8
4-Iodoanisole Methoxy-iodobenzene Radiolabeling, organic synthesis 3.5

Functional Notes:

  • Unlike simple iodinated aromatics, this compound’s complex aporphine framework enables multitarget interactions (e.g., receptor binding and redox modulation) .
  • Its higher LogP compared to 3-Iodobenzaldehyde reflects enhanced bioavailability .

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